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Abstract

Bromoethane (CHsCH2zBr), a primary alkyl halide, serves as a cornerstone electrophile in
organic synthesis, prized for its utility as an ethylating agent. Its well-defined reactivity profile,
governed primarily by the bimolecular nucleophilic substitution (SN2) mechanism, makes it an
indispensable tool in the construction of complex molecular architectures, including active
pharmaceutical ingredients (APIs), agrochemicals, and dyes. This technical guide provides an
in-depth analysis of the physicochemical properties, reaction kinetics, and synthetic
applications of bromoethane. Detailed experimental protocols for its preparation and use in
nucleophilic substitution are presented, alongside a discussion of competing reaction pathways
such as bimolecular elimination (E2).

Physicochemical and Spectroscopic Properties

Bromoethane is a colorless, volatile liquid with a characteristic ether-like odor. Its physical
properties are critical for its handling, storage, and use in various solvent systems.
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Property Value Citation(s)

Chemical Formula C2HsBr [1112]

Molecular Weight 108.97 g/mol [1][2]
Colorless to pale yellow

Appearance o [11[3]
volatile liquid

Boiling Point 38.2-38.4°C [1112]

Melting Point -119 °C [2][3]

Density 1.46 g/cm3 (at 20 °C) [1112]

Solubility in Water 0.914 g/100 mL (at 20 °C) [1]

- ] Miscible with ethanol, ether,

Solubility (Organic) [1114]
chloroform

Vapor Pressure ~442 mmHg (at 20 °C) [1]

Flash Point -20 °C [1][3]

Refractive Index (n2°/D) 1.423 - 1.425 [1][3]

Bromoethane as an Electrophile: Reaction
Mechanisms and Kinetics

The electrophilic nature of bromoethane is dictated by the polar carbon-bromine (C-Br) bond.
The higher electronegativity of bromine induces a partial positive charge (8+) on the adjacent
carbon atom, making it susceptible to attack by nucleophiles.

Bimolecular Nucleophilic Substitution (SN2)

As a primary alkyl halide with minimal steric hindrance, bromoethane reacts almost exclusively
via the SN2 mechanism.[5] This reaction is a single, concerted step where the nucleophile
attacks the electrophilic carbon from the backside, simultaneously displacing the bromide
leaving group.[6]
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The rate of the SN2 reaction is dependent on the concentration of both the bromoethane and
the nucleophile, following second-order kinetics.[5][7]

Rate = k|CH3CH2Br][Nu~]

This bimolecular dependency means that doubling the concentration of either the
bromoethane or the nucleophile will double the reaction rate.[5]

Caption: SN2 mechanism of bromoethane.

Bimolecular Elimination (E2)

Under specific conditions, typically with a strong, sterically hindered base in an alcoholic
solvent at elevated temperatures, bromoethane can undergo an E2 elimination reaction to
yield ethene.[8] In this mechanism, the base abstracts a proton from the (3-carbon while the C-
Br bond breaks simultaneously, forming a double bond in a single concerted step.[8]

Rate = k|CHsCHzBr][Base]

The choice of solvent is critical; aqueous conditions favor SN2, while ethanolic solutions of a
strong base like potassium hydroxide favor E2.[5]

Caption: E2 mechanism of bromoethane.

Quantitative Kinetic Data

The rate of SN2 and E2 reactions is highly sensitive to the substrate structure,
nucleophile/base strength, leaving group ability, and solvent. For bromoethane, a primary
halide, SN2 is generally favored. The following table illustrates the effect of substrate structure
on the relative rates of E2 elimination.

Relative E2 Reaction Rate o
Substrate ) . Citation(s)
(with NaOEt in EtOH)

CHsCH=2Br (Bromoethane) 1 [9]
CHsCHBrCHs 5 [9]
(CHs)sCBr 40 [9]
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This trend shows that more substituted alkyl halides undergo E2 elimination faster, which is
opposite to the trend for SN2 reactions, where steric hindrance slows the rate. For SN2
reactions, the relative reactivity of alkyl halides is Methyl > Primary > Secondary >> Tertiary.[6]
The leaving group ability also significantly impacts the rate, with the order being I~ > Br= > ClI~.
[10]

Experimental Protocols
Laboratory Synthesis of Bromoethane from Ethanol

This protocol details the preparation of bromoethane via an SN2 reaction using ethanol and
hydrogen bromide, the latter being generated in situ from potassium bromide and sulfuric acid.

[4]

Materials:

Ethanol (C2HsOH)

Potassium Bromide (KBr)

Concentrated Sulfuric Acid (H2SOa4, 98%)

Anti-bumping granules

Ice-cold water

Round-bottom flask, reflux condenser, distillation apparatus, separating funnel
Procedure:
e Setup: Assemble a reflux apparatus using a round-bottom flask. Ensure all glassware is dry.

e Charging the Flask: To the round-bottom flask, add 12 g of potassium bromide (KBr) and a
few anti-bumping granules.[1]

» Acid Addition: In a separate beaker cooled in an ice bath, slowly add 10 mL of concentrated
sulfuric acid to 10 mL of ethanol while stirring.
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Reaction Initiation: Carefully add the cooled ethanol-sulfuric acid mixture to the round-bottom
flask containing KBr.

Reflux: Heat the mixture gently under reflux for approximately 30-45 minutes. The hydrogen
bromide generated in situ will react with the ethanol.[1][4]

Distillation: After reflux, rearrange the apparatus for simple distillation. Heat the flask to distill
the volatile bromoethane (b.p. 38 °C). Collect the distillate in a receiving flask cooled in an
ice bath. It is advisable to collect the product under ice-cold water to minimize evaporation.

[1][4]

Work-up: Transfer the collected distillate to a separating funnel. Wash sequentially with
water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with
water again.

Drying and Purification: Separate the organic layer (bromoethane is denser than water and
will be the lower layer), dry it over anhydrous calcium chloride, and perform a final distillation
to obtain the purified product.

Representative SN2 Reaction: Williamson Ether
Synthesis of Phenetole

This protocol describes the synthesis of phenetole (ethyl phenyl ether) from phenol and

bromoethane, a classic example of the Williamson ether synthesis.

Materials:

Phenol (CeHsOH)

Sodium Hydroxide (NaOH)
Bromoethane (CHsCH2Br)
Ethanol (as solvent)

Reflux apparatus, separating funnel, distillation apparatus
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Procedure:

o Alkoxide Formation: In a round-bottom flask, dissolve a specific molar amount of phenol in
ethanol. Add one molar equivalent of sodium hydroxide to form the sodium phenoxide
nucleophile.

» Addition of Electrophile: To the solution of sodium phenoxide, add one molar equivalent of
bromoethane.

o Reflux: Heat the reaction mixture under reflux for 1-2 hours to ensure the reaction goes to
completion.

« |solation: After cooling, pour the reaction mixture into a larger volume of water. The
phenetole will separate as an oily layer.

o Extraction: Transfer the mixture to a separating funnel and extract the product with a suitable
organic solvent (e.g., diethyl ether).

» Washing: Wash the organic layer with dilute sodium hydroxide solution (to remove any
unreacted phenol) and then with water until the washings are neutral.

e Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSOa),
filter, and remove the solvent by rotary evaporation. The crude product can be purified by
distillation.
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Caption: Workflow for Williamson Ether Synthesis.
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Applications in Synthesis

The primary utility of bromoethane is as an ethylating agent. It serves as a synthon for the
ethyl carbocation (Et*), enabling the introduction of ethyl groups into a wide range of
molecules.[11]

Pharmaceuticals: It is a key intermediate in the synthesis of various APIs, where the addition
of an ethyl group can modify a molecule's solubility, lipophilicity, and biological activity.[4][12]

o Agrochemicals: Bromoethane is used in the manufacture of herbicides and insecticides.[4]
[12]

e Organometallic Chemistry: It is the precursor for the Grignard reagent, ethylmagnesium
bromide (EtMgBr), a powerful nucleophile and strong base used extensively in creating new
carbon-carbon bonds.[1][11]

o CH3CH2Br + Mg —» CH3CH2MgBr

o Other Syntheses: It is used to convert carboxylates to ethyl esters, and amines to
ethylamines.[11]

Safety and Handling

Bromoethane is a hazardous chemical and must be handled with appropriate safety
precautions.

e Hazards: It is highly flammable, harmful if swallowed or inhaled, and is a suspected
carcinogen.[2]

o Handling: Work should be conducted in a well-ventilated fume hood. Appropriate personal
protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
ignition sources, strong bases, and oxidizing agents.[2]

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b045996?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001893
https://m.youtube.com/watch?v=fn-Ja0Y7yyk
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://www.benchchem.com/product/b045996?utm_src=pdf-body
https://m.youtube.com/watch?v=fn-Ja0Y7yyk
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://www.semanticscholar.org/paper/How-alkyl-halide-structure-affects-E2-and-SN2-E2-as-Rablen-McLarney/ab0a175ce4d205bff97e09bd6e3c61b12a4f9748/figure/2
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001893
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001893
https://www.benchchem.com/product/b045996?utm_src=pdf-body
https://brainly.com/question/41832492
https://brainly.com/question/41832492
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b045996?utm_src=pdf-custom-synthesis
https://www.semanticscholar.org/paper/How-alkyl-halide-structure-affects-E2-and-SN2-E2-as-Rablen-McLarney/ab0a175ce4d205bff97e09bd6e3c61b12a4f9748/figure/2
https://www.semanticscholar.org/paper/How-alkyl-halide-structure-affects-E2-and-SN2-E2-as-Rablen-McLarney/ab0a175ce4d205bff97e09bd6e3c61b12a4f9748/figure/2
https://brainly.com/question/41832492
https://www.amherst.edu/system/files/media/0594/Exp8.pdf
https://m.youtube.com/watch?v=fn-Ja0Y7yyk
https://www.youtube.com/watch?v=z_WCjX9guao
https://www.masterorganicchemistry.com/2012/07/04/the-sn2-mechanism/
https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/11%3A_Reactions_of_Alkyl_Halides-_Nucleophilic_Substitutions_and_Eliminations/11.02%3A_The_SN2_Reaction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/07._Further_Reactions_of_Haloalkanes%3A_Unimolecular_Substitution_and_Pathways_of_Elimination/7.01%3A_Solvolysis_of_Tertiary__and_Secondary_Haloalkanes
https://brainly.com/question/43380420
https://www.pharmaguideline.com/2021/11/sn1-and-sn2-reactions.html?m=1
https://www.pharmaguideline.com/2021/11/sn1-and-sn2-reactions.html?m=1
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001893
https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760001893
https://www.masterorganicchemistry.com/2012/08/08/comparing-the-sn1-and-sn2-reactions/
https://www.benchchem.com/product/b045996#bromoethane-as-a-primary-alkyl-halide-electrophile
https://www.benchchem.com/product/b045996#bromoethane-as-a-primary-alkyl-halide-electrophile
https://www.benchchem.com/product/b045996#bromoethane-as-a-primary-alkyl-halide-electrophile
https://www.benchchem.com/product/b045996#bromoethane-as-a-primary-alkyl-halide-electrophile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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